molecular formula C18H17FN4O2S2 B2913902 3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034554-77-1

3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No. B2913902
CAS RN: 2034554-77-1
M. Wt: 404.48
InChI Key: XETZUUVJHXFXNT-UHFFFAOYSA-N
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Description

3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C18H17FN4O2S2 and its molecular weight is 404.48. The purity is usually 95%.
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Scientific Research Applications

Biological Evaluation of Aryl(thio)carbamoyl Derivatives

Compounds incorporating elements like a piperazine ring and aryl(thio)carbamoyl groups, similar to the core structure of your compound, have been evaluated for their potential as herbicides and plant growth regulators. These compounds showed significant activity against Triticum aestivum, with certain structural elements enhancing herbicidal activity. Additionally, some compounds exhibited cytokinin-like activity, stimulating betacyanin synthesis in Amaranthus caudatus, highlighting their potential in agricultural applications (Stoilkova, Yonova, & Ananieva, 2014).

Antagonist Activity of Bicyclic 1,2,4-Triazol-3(2H)-ones

Derivatives of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione, featuring a 4-fluorophenyl group similar to the one in your compound, have been synthesized and evaluated for their antagonist activity against 5-HT2 and alpha 1 receptors. These compounds have shown potent 5-HT2 antagonist activity, suggesting their potential use in neurological and psychiatric disorders (Watanabe et al., 1992).

Antimicrobial and Enzymatic Inhibition Activities

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which share structural similarities with the compound , have been synthesized and screened for their antimicrobial, antilipase, and antiurease activities. Some of these compounds demonstrated good to moderate antimicrobial activity, along with notable antiurease and antilipase activities, indicating their potential therapeutic applications in treating infections and enzyme-related disorders (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Discovery of Novel Small Molecule Agonists

Compounds such as N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine have been identified as novel small molecule agonists for specific receptors, demonstrating potentiation of neuronal-mediated contractions in gastric antrum tissue. These findings highlight the potential of such compounds in gastrointestinal motility disorders (Westaway et al., 2009).

Structural and Theoretical Analysis of Biological Derivatives

Biologically active derivatives of 1,2,4-triazoles have been synthesized and analyzed for their intermolecular interactions, which play a crucial role in their biological activities. These studies provide insights into the design of more effective compounds for various therapeutic applications (Shukla, Mohan, Vishalakshi, & Chopra, 2017).

properties

IUPAC Name

3-[1-[2-(4-fluorophenyl)sulfanylacetyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2S2/c19-12-1-3-14(4-2-12)27-11-16(24)22-8-5-13(6-9-22)23-18(25)17-15(20-21-23)7-10-26-17/h1-4,7,10,13H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETZUUVJHXFXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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